2-Methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound with significant potential in scientific research. This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific molecular formula for this compound is C21H26N2O4S, and its molecular weight is approximately 402.51 g/mol. The compound is notable for its structural features, including a methoxy group and a tetrahydroquinoline moiety, which may contribute to its biological activity.
The synthesis of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves several steps:
Technical details regarding specific reagents and conditions (e.g., temperature, solvent systems) are crucial for optimizing yields and purity during synthesis.
The molecular structure of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be represented using various chemical notation systems:
InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-11-5-6-16-13-17(8-9-18(16)23)22-28(25,26)20-12-15(3)7-10-19(20)27-4/h7-10,12-14,22H,5-6,11H2,1-4H3
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
These representations provide insights into its functional groups and connectivity. The presence of multiple rings and functional groups suggests a complex three-dimensional structure that could influence its interactions in biological systems.
The chemical reactivity of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can be explored through various reactions:
These reactions are essential for understanding the compound's potential applications in medicinal chemistry and drug design.
The mechanism of action for 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is not fully elucidated but may involve:
Further studies are necessary to determine specific targets and pathways influenced by this compound.
The physical and chemical properties of 2-methoxy-5-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide include:
These properties are fundamental for predicting behavior in biological systems and during synthesis processes.
This compound has potential applications in various scientific fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5